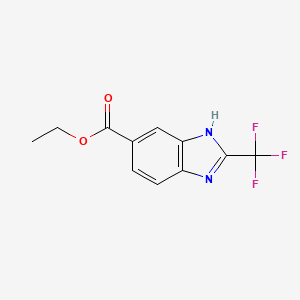

Ethyl-2-(Trifluormethyl)-1H-1,3-Benzodiazol-5-carboxylat

Übersicht

Beschreibung

Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate, or 2-TFMBD, is an organic compound with a wide range of applications in scientific research. It is an important intermediate used in the synthesis of many organic compounds, such as pharmaceuticals, agrochemicals, and dyes. 2-TFMBD is also used in a variety of laboratory experiments, such as chromatography, spectroscopy, and enzyme assays.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Entwicklung

Die Trifluormethylgruppe in dieser Verbindung erhöht die metabolische Stabilität und Lipophilie von Pharmazeutika . Dies kann zur Entwicklung von Medikamenten mit verbesserten pharmakokinetischen Eigenschaften führen. So wurde die Einarbeitung der Trifluormethylgruppe in von der FDA zugelassenen Medikamenten beobachtet, was ihre Bedeutung in der medizinischen Chemie belegt.

Pflanzenschutzforschung

Verbindungen mit einer Trifluormethylgruppe, wie unsere Zielverbindung, werden zunehmend in Pflanzenschutzmitteln eingesetzt . Sie können als Vorstufen für die Synthese von Pestiziden und Herbiziden dienen und bieten eine verbesserte Stabilität und Bioaktivität gegen verschiedene landwirtschaftliche Schädlinge und Unkräuter.

Fluor-NMR-Spektroskopie

Die Trifluormethylgruppe eignet sich hervorragend für die Fluor-19-NMR-Spektroskopie . Diese Anwendung ist besonders nützlich bei der Strukturanalyse von Biomolekülen, da sie ein eindeutiges spektroskopisches Signal liefert, das zur Verfolgung von Veränderungen in der Umgebung des Moleküls verwendet werden kann.

Wirkmechanismus

Target of Action

Compounds with similar structures have been used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

It’s worth noting that compounds with similar structures have been involved in copper-mediated three-component reactions, which proceed via condensation, followed by an intermolecular ullmann-type cross-coupling reaction and intramolecular amination .

Biochemical Pathways

Compounds with similar structures have been involved in the suzuki–miyaura cross-coupling reaction , which could suggest potential involvement in carbon–carbon bond-forming reactions.

Pharmacokinetics

A study on a compound with a trifluoromethyl group showed high brain and spinal cord uptake in mice, peaking at 15 minutes with an average suv value of 38 ± 04 . This could suggest potential bioavailability of ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate, but further studies are needed to confirm this.

Result of Action

Compounds with similar structures have shown strong insecticidal activity, especially against lepidopterous pests .

Action Environment

It’s worth noting that the success of the suzuki–miyaura cross-coupling reaction, in which similar compounds have been used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Biochemische Analyse

Biochemical Properties

Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . Additionally, ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate can bind to proteins involved in cellular signaling pathways, thereby modulating their activity and influencing downstream biochemical reactions .

Cellular Effects

Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell . These effects can lead to changes in cell proliferation, differentiation, and apoptosis, depending on the cell type and context.

Molecular Mechanism

The molecular mechanism of action of ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity . For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions collectively contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . This degradation can lead to changes in its biochemical activity and efficacy. Additionally, long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate in animal models are dose-dependent. At lower doses, this compound has been shown to exert beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with key metabolic enzymes and the subsequent accumulation of toxic metabolites . Therefore, careful consideration of dosage is essential when using this compound in experimental settings.

Metabolic Pathways

Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, influencing the overall metabolic flux within the cell . Additionally, ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate can affect the levels of key metabolites, such as reactive oxygen species, thereby modulating cellular redox status .

Transport and Distribution

The transport and distribution of ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are essential for the compound’s overall biochemical activity and efficacy.

Subcellular Localization

The subcellular localization of ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate is an important determinant of its activity and function . This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate is influenced by specific targeting signals and post-translational modifications, which direct it to its target compartments . Additionally, the subcellular localization of this compound can affect its interaction with biomolecules and its overall biochemical activity .

Eigenschaften

IUPAC Name |

ethyl 2-(trifluoromethyl)-3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O2/c1-2-18-9(17)6-3-4-7-8(5-6)16-10(15-7)11(12,13)14/h3-5H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQXCSGTWFKUSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10237724 | |

| Record name | Benzimidazole-5-carboxylic acid, 2-(trifluoromethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89457-09-0 | |

| Record name | Benzimidazole-5-carboxylic acid, 2-(trifluoromethyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089457090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole-5-carboxylic acid, 2-(trifluoromethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol;hydrochloride](/img/structure/B1266011.png)

![4-Amino-n-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1266016.png)